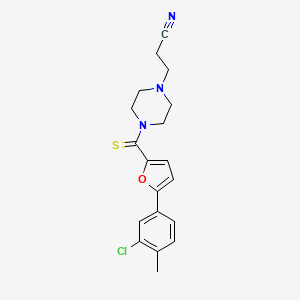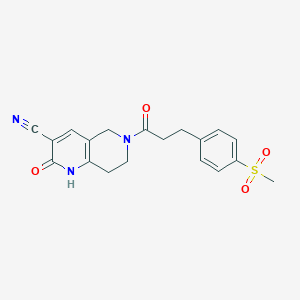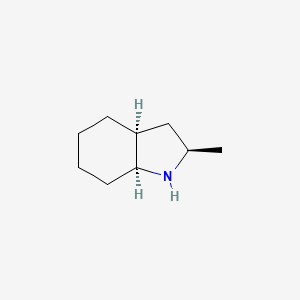![molecular formula C21H28N2O4S B2761199 N-[5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl]adamantane-1-carboxamide CAS No. 946344-11-2](/img/structure/B2761199.png)
N-[5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl]adamantane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (organic, inorganic, etc.) and the functional groups present.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure.Molecular Structure Analysis
This involves analyzing the structure of the molecule, including the arrangement of atoms, the type of bonds (covalent, ionic, etc.), and the shape of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This could include reactions with other compounds under various conditions, and the products formed from these reactions.Physical And Chemical Properties Analysis
This involves analyzing properties such as the compound’s melting point, boiling point, solubility, density, and reactivity.科学的研究の応用
Synthesis and Antimicrobial Activity
Several studies have focused on the synthesis of derivatives related to the adamantane structure, showing potent antimicrobial activity against a range of bacteria and fungi. For instance, compounds with adamantane moiety have displayed significant antibacterial activity, suggesting their potential as leads for developing new antimicrobial agents (Al-Abdullah et al., 2014). Similarly, N′-Heteroarylidene-1-adamantylcarbohydrazides and their oxadiazoline analogues demonstrated good activity against Gram-positive bacteria (El-Emam et al., 2012).
Anti-inflammatory and Analgesic Properties
Adamantane derivatives have been investigated for their anti-inflammatory and analgesic properties. Compounds incorporating the adamantane structure showed dose-dependent anti-inflammatory activity, indicating their potential in developing new anti-inflammatory drugs (Al-Abdullah et al., 2014).
Anticancer Drug Design
The adamantane structure has been explored in the design of anticancer drugs. Analogues of N,N:N',N':N'',N''-tri-1,2-ethanediylphosphorothioic triamide (TEPA) with nitroxyl-labeled groups showed significantly higher therapeutic indexes than their predecessors, highlighting the utility of adamantane derivatives in anticancer drug development (Sosnovsky et al., 1986).
Synthesis and Structural Characterization
Research on adamantane derivatives includes their synthesis and structural characterization, aiming to understand their chemical properties and potential applications further. For example, the synthesis of N-aryladamantane-1-carboxamides using phosphorus trichloride has been detailed, providing insights into the chemical manipulation of adamantane-based compounds (Shishkin et al., 2020).
Antimicrobial and Hypoglycemic Activities
Adamantane-isothiourea hybrid derivatives have been synthesized and evaluated for their in vitro antimicrobial activity and in vivo hypoglycemic activities, showing promising results against pathogenic bacteria and in reducing serum glucose levels in diabetic rats (Al-Wahaibi et al., 2017).
Safety And Hazards
This involves understanding the potential risks associated with the compound, including toxicity, flammability, and environmental impact.
将来の方向性
This could involve potential applications of the compound, areas for further research, and unanswered questions about the compound.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less well-known compound, some of this information may not be available. It’s always a good idea to consult multiple sources and refer to the primary literature when possible. If you have access to a university library, they can often provide access to databases like SciFinder, which is a comprehensive source of information on chemical compounds. You can also look for review articles on the compound or related compounds, as these often provide a comprehensive overview of what is known about a particular topic.
特性
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S/c1-27-19-4-3-17(23-5-2-6-28(23,25)26)10-18(19)22-20(24)21-11-14-7-15(12-21)9-16(8-14)13-21/h3-4,10,14-16H,2,5-9,11-13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYVSHRQKGBSQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]adamantane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

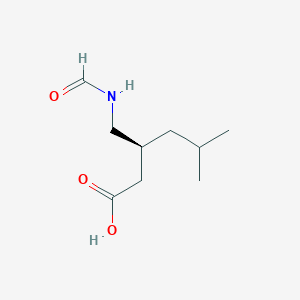
![2,4,5-Trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2761120.png)
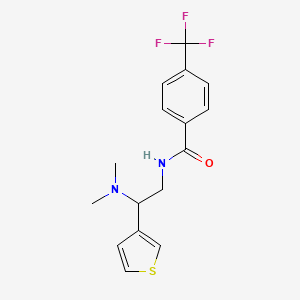
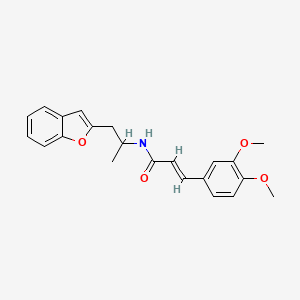
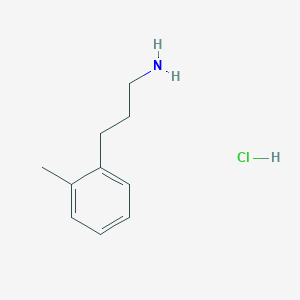
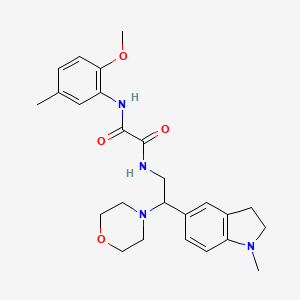
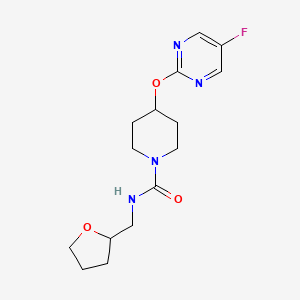
![2-Fluoro-N-methyl-N-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]benzenesulfonamide](/img/structure/B2761127.png)
![6-(2,5-Dimethylphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2761128.png)
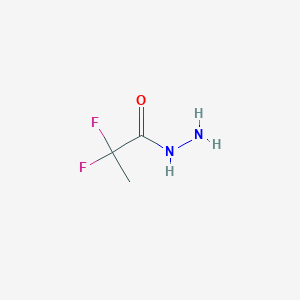
![methyl 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2761133.png)
